molecular formula C14H16ClN5OS B5376712 N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Cat. No. B5376712
M. Wt: 337.8 g/mol
InChI Key: IPUCLTMSEZRIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as Furfurylthio-tetrazole (FFT), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of FFT is not fully understood. However, studies have suggested that FFT can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The intrinsic apoptotic pathway is triggered by various stimuli, including DNA damage and oxidative stress. FFT has been found to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
FFT has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of various diseases. Additionally, FFT has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. However, the biochemical and physiological effects of FFT on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

FFT has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound. Additionally, FFT has been found to be an effective linker for the synthesis of MOFs, which could have potential applications in gas storage, separation, and catalysis. However, the limitations of FFT include its potential toxicity and the lack of understanding of its biochemical and physiological effects on normal cells and tissues.

Future Directions

There are several future directions for the research on FFT. In the field of medicinal chemistry, further studies are needed to investigate the potential anti-cancer properties of FFT and its mechanism of action. Additionally, studies are needed to determine the biochemical and physiological effects of FFT on normal cells and tissues. In the field of materials science, further studies are needed to optimize the synthesis of MOFs using FFT as a linker and to investigate their potential applications in gas storage, separation, and catalysis.

Synthesis Methods

The synthesis of FFT involves the reaction of furfuryl chloride with sodium tetrazolate and phenylthiourea in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of FFT. The synthesis of FFT has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

FFT has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, FFT has been investigated as a potential anti-cancer agent. Studies have shown that FFT can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, FFT has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of various diseases.
In the field of materials science, FFT has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. FFT has been found to be an effective linker for the synthesis of MOFs due to its ability to form stable coordination bonds with metal ions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS.ClH/c1-2-5-12(6-3-1)19-14(16-17-18-19)21-10-8-15-11-13-7-4-9-20-13;/h1-7,9,15H,8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCLTMSEZRIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.